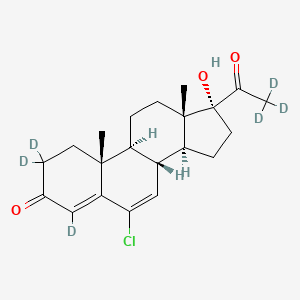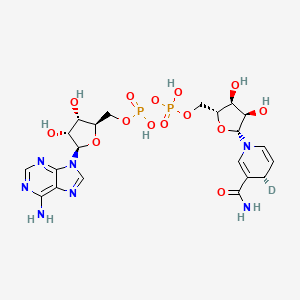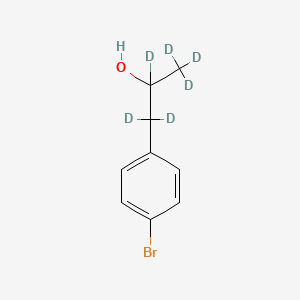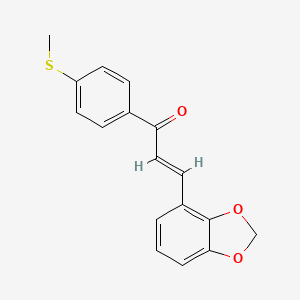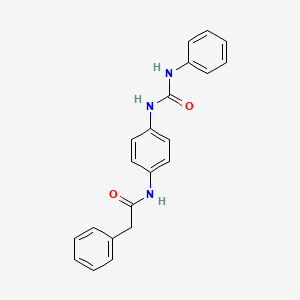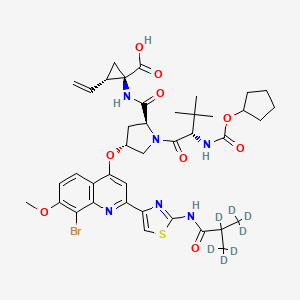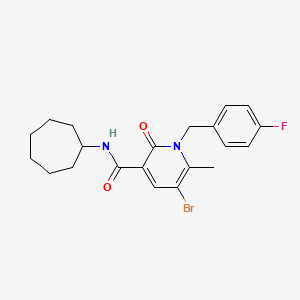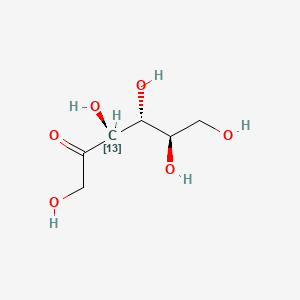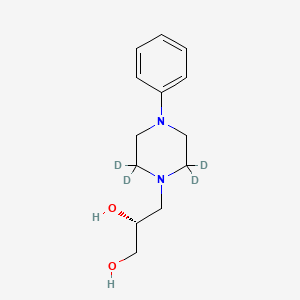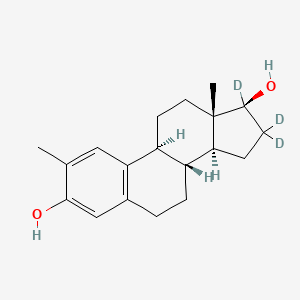
2-Methyl Estradiol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl Estradiol-d3 is a deuterated form of 2-Methyl Estradiol, a synthetic estrogen analog. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound. The molecular formula of this compound is C19H23D3O2, and it has a molecular weight of 289.43 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl Estradiol-d3 typically involves the deuteration of 2-Methyl Estradiol. One common method is the catalytic hydrogenation of 2-Methyl Estradiol in the presence of deuterium gas. The reaction is carried out under controlled conditions, often using a palladium or platinum catalyst. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atmospheres .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple stages of purification, including recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl Estradiol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Methyl Estrone-d3.
Reduction: Reduction reactions can convert it back to its parent compound, 2-Methyl Estradiol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Methyl Estrone-d3
Reduction: 2-Methyl Estradiol
Substitution: Halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
2-Methyl Estradiol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of 2-Methyl Estradiol.
Metabolic Pathways: Helps in identifying metabolic pathways and intermediates in biological systems.
Proteomics: Utilized in mass spectrometry for the quantification of proteins and peptides.
Endocrinology: Research on estrogen receptor interactions and hormonal regulation
Wirkmechanismus
2-Methyl Estradiol-d3 exerts its effects by binding to estrogen receptors in target tissues. The binding of the compound to the receptor induces a conformational change, allowing the receptor to interact with estrogen response elements in the DNA. This interaction leads to the transcription of estrogen-responsive genes, which regulate various physiological processes such as cell growth, differentiation, and reproductive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: The parent compound, widely used in hormone replacement therapy.
2-Methoxyestradiol: An angiogenesis inhibitor with anti-cancer properties.
Methylestradiol: A synthetic estrogen used in the treatment of menopausal symptoms
Uniqueness
2-Methyl Estradiol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike its non-deuterated counterparts, it offers improved analytical performance in mass spectrometry, making it a valuable tool in pharmacokinetic and metabolic research .
Eigenschaften
Molekularformel |
C19H26O2 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-2,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1/i6D2,18D |
InChI-Schlüssel |
PAZNMSHBVDFVSA-UXOVBMNUSA-N |
Isomerische SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=C(C(=C4)O)C)C)O |
Kanonische SMILES |
CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



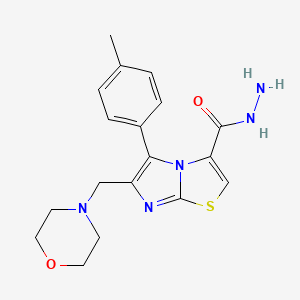
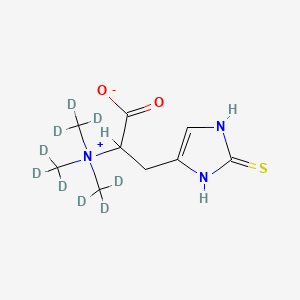

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)
